2-Propanone, 1-(4-methylphenoxy)-
Description
Historical Context and Significance within Aryloxyketone Chemistry
Aryloxyketones, characterized by an ether linkage between an aromatic ring and a ketone functional group, have been a subject of scientific inquiry for many decades. The synthesis of these compounds often relies on established reactions, with the Williamson ether synthesis being a cornerstone method for forming the crucial aryloxy bond. This reaction typically involves the reaction of a phenoxide with an α-haloketone.
The significance of the aryloxyketone class stems from its structural versatility and the wide array of chemical transformations it can undergo. This versatility has made aryloxyketones valuable intermediates in the synthesis of more complex molecules, including various heterocyclic compounds and molecules with potential biological activity.
2-Propanone, 1-(4-methylphenoxy)- is a specific example within this broader class, featuring a p-cresol (B1678582) unit linked via an ether bond to an acetone (B3395972) moiety. Its importance in academic research lies in its role as a well-defined building block. The presence of the ketone, the ether linkage, and the aromatic ring provides multiple reactive sites for further chemical modification, making it a useful starting material for constructing more elaborate molecular architectures.
Overview of Research Trajectories for 2-Propanone, 1-(4-methylphenoxy)- and Related Aryloxypropanones
Research involving 2-Propanone, 1-(4-methylphenoxy)- and its structural relatives, the aryloxypropanones, has progressed along several key avenues. A primary focus has been on leveraging these compounds as synthons for creating novel molecules with potential applications in medicinal chemistry and material science.
One significant research trajectory involves the use of aryloxypropanones as precursors for the synthesis of various heterocyclic systems. For instance, the ketone functionality can react with hydrazines to form hydrazones, which can then be cyclized to yield pyrazole (B372694) derivatives. Similarly, reactions with other binucleophiles can lead to the formation of a wide range of five- and six-membered heterocyclic rings. These heterocyclic scaffolds are of great interest due to their prevalence in biologically active compounds.
Another area of investigation has been the exploration of the biological activities of compounds derived from aryloxypropanones. While research on 2-Propanone, 1-(4-methylphenoxy)- itself is often focused on its synthetic utility, related aryloxyketone derivatives have been screened for a variety of biological effects, including antimicrobial, antifungal, and herbicidal properties. For example, the incorporation of the aryloxypropanone motif into larger molecules has been a strategy in the development of new potential therapeutic agents. nih.gov
Furthermore, the chemical properties of aryloxypropanones make them of interest in the field of polymer and material science. The potential for these molecules to be incorporated into polymer backbones or to be used as precursors for functional materials continues to be an area of academic exploration. The reactivity of the ketone and the stability of the aryloxy group make them adaptable for various polymerization and modification reactions.
Data Tables
Table 1: Physical and Chemical Properties of 2-Propanone, 1-(4-methylphenoxy)-
| Property | Value |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 6698-70-0 chemicalbook.com |
| Appearance | Solid |
| InChI Key | WFWKNGZODAOLEO-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
6698-70-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(4-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3 |
InChI Key |
AXBFJBYBUMAYDP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)C |
Other CAS No. |
6698-70-0 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propanone, 1 4 Methylphenoxy and Analogues
Established Synthetic Routes to 2-Propanone, 1-(4-methylphenoxy)-
The construction of the 2-Propanone, 1-(4-methylphenoxy)- scaffold and its analogues relies on well-documented synthetic strategies. These routes are designed to efficiently create the characteristic aryloxypropanone structure.
Etherification Reactions involving Phenol (B47542) Derivatives and Halogenated Propanones
The most direct and widely employed method for synthesizing 2-Propanone, 1-(4-methylphenoxy)- is the Williamson ether synthesis. masterorganicchemistry.comjk-sci.com This classic S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.comlibretexts.org In this specific synthesis, the sodium or potassium salt of 4-methylphenol (p-cresol) acts as the nucleophile, attacking an α-halogenated propanone, such as chloroacetone (B47974) or bromoacetone. jk-sci.com The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more reactive phenoxide ion. jk-sci.comyoutube.com The choice of base and solvent is critical to optimize the yield and minimize side reactions. jk-sci.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |
| 4-methylphenol | Chloroacetone | K₂CO₃ | Acetone (B3395972) | 2-Propanone, 1-(4-methylphenoxy)- | Williamson Ether Synthesis |
| 4-methylphenol | Bromoacetone | NaH | THF | 2-Propanone, 1-(4-methylphenoxy)- | Williamson Ether Synthesis |
Multi-step Synthesis Approaches for Aryloxypropanone Scaffolds
While direct etherification is common, multi-step sequences can also be employed to construct the aryloxypropanone framework, particularly when synthesizing more complex analogues. savemyexams.comlibretexts.org These approaches may involve the initial synthesis of a precursor molecule that is later modified to yield the final product. youtube.comresearchgate.net For instance, a synthetic strategy could begin with the formation of a different functional group that is subsequently converted to the ketone. This allows for greater flexibility in introducing various substituents onto the aromatic ring or the propanone backbone. savemyexams.com Designing such a pathway involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, more readily available starting materials. libretexts.org
Precursor Chemistry and Starting Material Considerations
The selection of appropriate starting materials is fundamental to the successful synthesis of 2-Propanone, 1-(4-methylphenoxy)-. The properties of the substituted phenol and the halogenated acetone directly influence the reaction's feasibility and efficiency.
Role of Substituted Phenols (e.g., p-toluenol, 4-methylphenol)
The key phenolic precursor for the synthesis of 2-Propanone, 1-(4-methylphenoxy)- is 4-methylphenol, also known as p-toluenol or p-cresol (B1678582). The hydroxyl group of the phenol is acidic enough to be deprotonated by a suitable base, forming the corresponding phenoxide. masterorganicchemistry.comyoutube.com This phenoxide is a potent nucleophile, crucial for the subsequent S(_N)2 reaction. youtube.com The methyl group at the para position of the aromatic ring is an electron-donating group, which can slightly influence the reactivity of the phenoxide. The purity of the 4-methylphenol is important to avoid the formation of unwanted byproducts.
Utilization of Activated Halogenated Acetones (e.g., chloroacetone, bromoacetone)
The propanone component is typically introduced using an activated halogenated acetone, such as chloroacetone or bromoacetone. jk-sci.com These molecules contain a good leaving group (chloride or bromide) on the carbon adjacent to the carbonyl group. The carbonyl group itself activates the α-carbon, making it more susceptible to nucleophilic attack. Bromoacetone is generally more reactive than chloroacetone due to the better leaving group ability of bromide, which can lead to faster reaction times. However, chloroacetone is often preferred due to its lower cost and greater stability. The choice between these reagents can depend on the desired reaction conditions and the reactivity of the specific phenoxide being used.
Catalytic Strategies in Aryloxypropanone Synthesis
While the Williamson ether synthesis is often carried out under stoichiometric base conditions, catalytic approaches can enhance the reaction's efficiency and sustainability. Phase-transfer catalysts, for example, can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic-soluble halogenated acetone. This method can lead to improved yields and milder reaction conditions. Additionally, research into metal-based catalysts, such as those involving palladium, has opened new avenues for forming carbon-oxygen bonds, which could potentially be adapted for the synthesis of aryloxypropanones. rsc.org These catalytic systems can offer alternative reaction pathways and may be particularly useful for synthesizing more complex or sterically hindered analogues.
Acid-Base Catalysis in Phenoxy Ether Formation
The formation of the phenoxy ether linkage is a critical step in the synthesis of 2-Propanone, 1-(4-methylphenoxy)-. Both acid and base catalysis can be employed to achieve this transformation, with the Williamson ether synthesis being a prominent example of a base-catalyzed approach.
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. acs.orgresearchgate.net The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. researchgate.net In the context of synthesizing 2-Propanone, 1-(4-methylphenoxy)-, this would involve the reaction of a salt of 4-methylphenol (a phenoxide) with a halopropanone, such as chloro- or bromoacetone. The phenoxide is typically generated in situ by treating the phenol with a strong base like sodium hydride or potassium carbonate. acs.orgtcichemicals.com The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. researchgate.net
Acid-catalyzed methods for phenoxy ether formation, while less common than the Williamson synthesis, provide an alternative route. The acid-catalyzed condensation of phenols with alcohols at elevated temperatures can yield phenyl ethers. For instance, the reaction of phenol with ethanol (B145695) in a strongly acidic medium has been shown to produce phenyl ethyl ether. rsc.org A proposed mechanism involves the protonation of the alcohol, followed by its reaction with the phenol. thieme-connect.com This approach, however, may be limited by competing side reactions and the need for high temperatures.
| Method | Catalyst Type | Key Reactants | General Mechanism | Advantages | Limitations |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | Base-Catalyzed | Phenoxide and Alkyl Halide | SN2 | Broad scope, good for asymmetrical ethers. researchgate.net | Side reactions with secondary/tertiary halides. researchgate.net |
| Acid-Catalyzed Condensation | Acid-Catalyzed | Phenol and Alcohol | Nucleophilic substitution | Alternative to Williamson synthesis. | Requires high temperatures, potential for side reactions. rsc.org |
Transition Metal Catalysis for Related Aromatic Ketones
Transition metal catalysis offers powerful and regioselective methods for the synthesis of aromatic ketones, providing alternatives to traditional methods like Friedel-Crafts acylation. figshare.comacs.org These modern techniques often proceed under milder conditions and exhibit greater functional group tolerance. nih.gov
One notable approach involves a tandem sequence catalyzed by transition metals such as gold(I) and silver(I). acs.orgresearchgate.net This method utilizes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by a formal Myers-Saito cyclization of propargyl esters to form a variety of aromatic ketones. nih.govacs.orgresearchgate.net The mechanism is believed to proceed through the activation of an alkyne by the metal catalyst. acs.orgresearchgate.net This air- and moisture-tolerant transformation is characterized by its mild reaction conditions and broad applicability to a range of aromatic structures. nih.gov
Another significant strategy is the direct acylation of arene C-H bonds, which is a highly efficient and atom-economical approach to ketone synthesis. figshare.com Palladium-catalyzed reactions, for example, can achieve the ortho-C-H bond acylation of arenes bearing a directing group with aldehydes, using air as the terminal oxidant. figshare.com Kinetic studies have indicated that the C-H bond activation is the rate-limiting step in this process. figshare.com These transition-metal-catalyzed methods represent a direct and promising avenue for the synthesis of complex aromatic ketones. figshare.comacs.org
| Catalytic Method | Transition Metal | Reaction Type | Key Features |
|---|---|---|---|
| Tandem researchgate.netresearchgate.net-Sigmatropic Rearrangement/Myers-Saito Cyclization | Au(I), Ag(I) | Tandem Reaction | Mild conditions, good functional group tolerance, forms diverse aromatic ketones. nih.govacs.org |
| Direct C-H Bond Acylation | Palladium | C-H Activation | High atom economy, regioselective, uses air as an oxidant. figshare.com |
Advanced Synthetic Approaches for Enantiomeric Control
Achieving enantiomeric control is a significant challenge in the synthesis of chiral molecules. For aryloxypropanone derivatives, advanced synthetic strategies, including stereoselective synthesis and biocatalysis, are employed to produce specific enantiomers, which is crucial for applications in pharmaceuticals and materials science.
Stereoselective Synthesis of Aryloxypropanone Derivatives
The stereoselective synthesis of aryloxypropanone derivatives is often achieved through the asymmetric reduction of the ketone functionality to a chiral alcohol. One powerful technique for this transformation is asymmetric transfer hydrogenation (ATH). nih.govacs.orgresearchgate.net Ruthenium(II) complexes, particularly those tethered with ligands like N-p-toluenesulfonyl-1,2-diphenylethylenediamine (TsDPEN), have been effectively used as catalysts. nih.govacs.orgresearchgate.net The enantioselectivity of these reductions can be influenced by a combination of electronic and steric factors of the substituents on the aryloxy group. acs.orgresearchgate.net While highly challenging, matched combinations of substrate and catalyst can lead to the formation of chiral aryloxy propanols with significant enantiomeric excess. acs.orgresearchgate.net
Another effective method is the dynamic kinetic resolution (DKR) of α-aryloxy-substituted ketones. figshare.com This approach utilizes a ruthenium catalyst for the highly diastereo- and enantioselective hydrogenation of the ketone. figshare.com The efficiency of this system is notable, often requiring very low catalyst loading and short reaction times to produce the desired chiral β-aryloxy alcohols with high selectivity. figshare.com
| Method | Catalyst/Reagent | Key Transformation | Noteworthy Findings |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Tethered Ru(II)/TsDPEN complexes | Ketone to Chiral Alcohol | Enantioselectivity is influenced by electronic and steric effects of substituents. acs.orgresearchgate.net |
| Dynamic Kinetic Resolution (DKR) | Ruthenium catalyst | Ketone to Chiral Alcohol | Highly efficient with low catalyst loading and high diastereo- and enantioselectivity. figshare.com |
Biocatalytic Methods in Related Ketone Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral ketones and their derivatives, offering high selectivity under mild, environmentally friendly conditions. A variety of biocatalytic approaches have been developed for the production of enantiomerically enriched ketones.
One strategy involves the use of thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) to catalyze the carboligation of aldehydes, leading to the formation of enantiopure α-hydroxy ketones from inexpensive starting materials. tandfonline.comnih.gov Another approach utilizes hydrolases, such as lipases, in dynamic kinetic resolutions (DKRs) to resolve racemic mixtures of α-hydroxy ketones. nih.gov To overcome the 50% theoretical yield limit of traditional kinetic resolutions, these processes can be combined with in situ racemization of the remaining substrate. nih.gov
Redox processes catalyzed by whole-cell microorganisms or isolated enzymes (often with a cofactor regeneration system) represent a third major strategy. nih.gov These methods can produce enantiopure α-hydroxy ketones through the reduction of diketones or the selective oxidation of vicinal diols. nih.gov Furthermore, biocatalytic cascades combining different enzymes, such as ene-reductases and imine reductases, have been developed for the asymmetric synthesis of more complex ketones and their amine derivatives from α,β-unsaturated ketones. alchemyst.co.uk The use of enzymes like alcohol dehydrogenases has also been explored for the enantioselective reduction of various ketones, yielding chiral alcohols with high enantiomeric excess.
| Biocatalytic Strategy | Enzyme Class | Transformation | Key Advantages |
|---|---|---|---|
| Carboligation | Thiamine Diphosphate-dependent Lyases (ThDP-lyases) | Aldehydes to α-hydroxy ketones | Forms enantiopure products from simple precursors. tandfonline.comnih.gov |
| Dynamic Kinetic Resolution (DKR) | Hydrolases (e.g., Lipases) | Resolution of racemic α-hydroxy ketones | Can achieve high yields (>50%) with in situ racemization. nih.gov |
| Redox Processes | Reductases/Dehydrogenases | Reduction of diketones or oxidation of diols | High yields and enantiomeric excesses. nih.gov |
| Enzyme Cascades | Ene-reductases, Imine reductases | Conversion of α,β-unsaturated ketones to chiral amines | Multi-step synthesis in one pot. alchemyst.co.uk |
Chemical Transformations and Mechanistic Investigations of 2 Propanone, 1 4 Methylphenoxy
Reactivity of the Ketone Moiety and Subsequent Functional Group Interconversions
The ketone group in 2-Propanone, 1-(4-methylphenoxy)- is a focal point for numerous chemical reactions, enabling its conversion into a wide array of other functional groups. noaa.gov
Reduction Reactions: The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(4-methylphenoxy)-2-propanol. sigmaaldrich.com This transformation is typically achieved using hydride-reducing agents. fiveable.me
| Reagent | Product | Reaction Type |
| Sodium borohydride (B1222165) (NaBH4) | 1-(4-methylphenoxy)-2-propanol | Reduction |
| Lithium aluminum hydride (LiAlH4) | 1-(4-methylphenoxy)-2-propanol | Reduction |
Reductive Amination: The ketone can undergo reductive amination to form various amines. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, respectively, followed by reduction. masterorganicchemistry.comyoutube.com
Wittig Reaction: The Wittig reaction provides a pathway to convert the ketone into an alkene. This involves the reaction of 2-Propanone, 1-(4-methylphenoxy)- with a phosphorus ylide (Wittig reagent). chemicalbook.com
Other Nucleophilic Additions: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. For instance, reaction with hydrogen cyanide yields a cyanohydrin. youtube.comwikipedia.org
Reactions Involving the Aromatic Ether Linkage
The aromatic ether linkage in 2-Propanone, 1-(4-methylphenoxy)- is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.orgmasterorganicchemistry.com
Ether Cleavage: The cleavage of the C-O bond of the ether is typically catalyzed by strong acids, such as hydrohalic acids (HI, HBr). wikipedia.orgyoutube.commasterorganicchemistry.com The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.com For 2-Propanone, 1-(4-methylphenoxy)-, the cleavage would likely occur at the bond between the oxygen and the propanone moiety, as the aryl C-O bond is stronger. Cleavage of the ether linkage would yield p-cresol (B1678582) and a halogenated acetone (B3395972) derivative. masterorganicchemistry.comyoutube.com
| Reagent | Products | Reaction Type |
| Excess Hydroiodic acid (HI) | p-cresol and Iodoacetone | Ether Cleavage |
| Excess Hydrobromic acid (HBr) | p-cresol and Bromoacetone | Ether Cleavage |
Electrophilic Aromatic Substitution: The aromatic ring of the p-tolyloxy group can undergo electrophilic substitution reactions. The ether group is an ortho-, para-directing activator, meaning incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. numberanalytics.com However, since the para position is already occupied by the methyl group, substitution will primarily occur at the ortho positions.
Formation of Key Intermediates and By-products during Synthesis and Degradation
The synthesis and degradation of 2-Propanone, 1-(4-methylphenoxy)- involve several key intermediates and potential by-products.
Synthesis: A common method for synthesizing aryl ethers is the Williamson ether synthesis. numberanalytics.com In the case of 2-Propanone, 1-(4-methylphenoxy)-, this would involve the reaction of p-cresol with a haloacetone, such as chloroacetone (B47974) or bromoacetone, in the presence of a base.
p-cresolate: Formed by the reaction of p-cresol with a base. This serves as the nucleophile.
Haloacetone (e.g., Chloroacetone): The electrophile in the Williamson ether synthesis.
A potential by-product of this synthesis is the self-condensation product of the haloacetone under basic conditions.
Degradation: Under certain conditions, such as exposure to strong oxidizing agents, the molecule can degrade. youtube.com The ketone moiety can be oxidized, leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. fiveable.me
Elucidation of Reaction Mechanisms for 2-Propanone, 1-(4-methylphenoxy)- Transformations
Understanding the reaction mechanisms provides insight into the chemical behavior of 2-Propanone, 1-(4-methylphenoxy)-.
Keto-Enol Tautomerism: Like other ketones, 2-Propanone, 1-(4-methylphenoxy)- exists in equilibrium with its enol tautomer. youtube.comwikipedia.org This equilibrium is fundamental to several reactions of the ketone, including alpha-halogenation. libretexts.org The enol form acts as a nucleophile and can react with electrophiles.
Mechanism of Acid-Catalyzed Ether Cleavage:
Protonation: The ether oxygen is protonated by the strong acid, making it a better leaving group. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: A halide ion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. wikipedia.orgmasterorganicchemistry.com In the case of 2-Propanone, 1-(4-methylphenoxy)-, the attack is more likely to occur on the less sterically hindered carbon of the propanone side chain via an SN2 mechanism. masterorganicchemistry.com Cleavage via an SN1 mechanism is less likely due to the instability of the resulting primary carbocation. youtube.commasterorganicchemistry.com
Mechanism of the Wittig Reaction:
Nucleophilic Addition: The phosphorus ylide adds to the electrophilic carbonyl carbon of the ketone, forming a betaine (B1666868) intermediate.
Oxaphosphetane Formation: The betaine collapses to form a four-membered ring intermediate called an oxaphosphetane.
Elimination: The oxaphosphetane decomposes to yield the alkene and triphenylphosphine (B44618) oxide.
Computational Studies: Quantum chemistry calculations and molecular dynamics simulations can provide detailed insights into the transition states and energy profiles of these reactions, further elucidating the reaction mechanisms. nih.govescholarship.org Such studies can help predict the regioselectivity and stereoselectivity of reactions involving 2-Propanone, 1-(4-methylphenoxy)-.
Structural Characterization and Advanced Spectroscopic Elucidation of 2 Propanone, 1 4 Methylphenoxy
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like 2-Propanone, 1-(4-methylphenoxy)-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: In the proton NMR spectrum of the related compound 2-propanone, all six protons are chemically equivalent, resulting in a single signal at approximately 2.16 ppm. This singlet indicates that there are no adjacent, non-equivalent protons to cause spin-spin splitting. docbrown.info For 2-Propanone, 1-(4-methylphenoxy)-, the spectrum is more complex. The protons of the methyl group on the phenoxy ring, the methylene (B1212753) protons, and the methyl protons of the propanone moiety would each produce distinct signals. The aromatic protons would also exhibit signals in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. pressbooks.pub The integration of these signals provides a ratio of the number of protons in each unique chemical environment.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Propanone, 1-(4-methylphenoxy)- gives rise to a separate signal. The carbonyl carbon of the ketone group is particularly characteristic, appearing significantly downfield (typically 160-220 ppm) due to the deshielding effect of the electronegative oxygen atom. libretexts.org The carbon atoms of the aromatic ring, the methyl group on the ring, the ether-linked carbon, the methylene carbon, and the terminal methyl carbon would each have distinct chemical shifts. For instance, in 2-butanone, the carbonyl carbon appears around 208 ppm, while the methyl carbons are observed at much higher fields. libretexts.org The chemical shifts in the ¹³C NMR spectrum of 2-Propanone, 1-(4-methylphenoxy)- would be influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring. docbrown.info
A predicted ¹³C NMR spectrum for a related compound, 2-Propanone, 1-(4-chlorophenoxy)-, oxime, indicates the complexity and the distinct chemical shifts expected for each carbon. spectrabase.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.2 | 114 - 157 |
| Methylene Protons (-O-CH₂-) | ~4.5 | ~70 |
| Methyl Protons (-CO-CH₃) | ~2.2 | ~29 |
| Methyl Protons (Aromatic) | ~2.3 | ~20 |
| Carbonyl Carbon (C=O) | - | ~207 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Abundance Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk
For 2-Propanone, 1-(4-methylphenoxy)-, the molecular ion peak ([M]⁺) would correspond to its molecular weight. The mass spectrum of the related compound 1-(4-methylphenyl)propan-2-one shows a molecular ion peak, and its fragmentation pattern provides clues to its structure. nih.gov In the case of 2-Propanone, 1-(4-methylphenoxy)-, high-energy electrons bombard the molecule, causing it to ionize and fragment in a characteristic manner. The most abundant fragment is known as the base peak. docbrown.info
Common fragmentation pathways for ethers and ketones would be observed. For instance, cleavage of the C-C bond adjacent to the carbonyl group is a typical fragmentation for ketones, leading to the formation of an acylium ion. docbrown.info For 2-Propanone, 1-(4-methylphenoxy)-, this would result in a [CH₃CO]⁺ fragment with a mass-to-charge ratio (m/z) of 43. Another likely fragmentation is the cleavage of the ether bond, which could lead to a [CH₃OC₆H₄CH₂]⁺ ion or a [C₆H₄CH₃]⁺ fragment. The presence of a methyl group on the phenyl ring would also influence the fragmentation pattern.
Isotopic abundance studies, particularly the presence of the M+1 peak due to the natural abundance of ¹³C, can further confirm the number of carbon atoms in the molecule. docbrown.info High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of the elemental composition of the parent molecule and its fragments. docbrown.info
Interactive Data Table: Expected Key Fragments in the Mass Spectrum
| Fragment Ion | Structure | Expected m/z |
| Molecular Ion | [C₁₀H₁₂O₂]⁺ | 164 |
| Acylium Ion | [CH₃CO]⁺ | 43 |
| Tropylium-like Ion | [C₇H₇]⁺ | 91 |
| Phenoxy-derived Ion | [HOC₆H₄CH₃]⁺ | 108 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
In the IR spectrum of 2-Propanone, 1-(4-methylphenoxy)-, several characteristic absorption bands are expected. The most prominent of these would be the strong absorption from the carbonyl (C=O) group of the ketone, which typically appears in the region of 1700-1725 cm⁻¹. docbrown.info The spectrum would also show characteristic C-O stretching vibrations for the ether linkage, usually found in the 1260-1000 cm⁻¹ range.
Additionally, the spectrum will display absorptions corresponding to the C-H bonds. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups appear just below 3000 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range, which can provide information about the substitution pattern of the ring. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1700 - 1725 |
| Ether (C-O-C) | Asymmetric Stretching | 1230 - 1270 |
| Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoreactivity Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of 2-Propanone, 1-(4-methylphenoxy)- is expected to show absorptions due to the presence of the aromatic ring and the carbonyl group. The aromatic ring will exhibit strong absorptions, typically around 200-280 nm, corresponding to π → π* transitions. The carbonyl group will show a weaker n → π* transition at a longer wavelength, generally in the range of 270-300 nm. masterorganicchemistry.com
The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). utoronto.ca In 2-Propanone, 1-(4-methylphenoxy)-, the phenoxy group is conjugated with the aromatic ring, which will affect the position and intensity of the absorption bands compared to simple, non-conjugated ketones or aromatic compounds. The solvent used can also cause a shift in the λmax. masterorganicchemistry.com
Photoreactivity studies would investigate how the molecule behaves upon absorption of UV light. This could involve studying photochemical reactions such as cleavage, rearrangement, or cycloaddition, which can provide further insights into the electronic structure and reactivity of the compound.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of 2-Propanone, 1-(4-methylphenoxy)- itself might be challenging, the structure of its derivatives can provide invaluable information.
By synthesizing a crystalline derivative of 2-Propanone, 1-(4-methylphenoxy)-, it is possible to obtain a detailed X-ray crystal structure. This would reveal the exact bond lengths, bond angles, and torsional angles within the molecule. This information is crucial for understanding the molecule's conformation in the solid state and can be used to validate and refine the structures proposed by other spectroscopic methods. For example, X-ray analysis of related biphenyl (B1667301) probes has been used to understand their interactions with chiral acids. mdpi.com
Stereochemical Investigations and Chiral Analysis for Related Compounds
While 2-Propanone, 1-(4-methylphenoxy)- itself is not chiral, related compounds with a stereocenter can be investigated for their stereochemical properties. For instance, the reduction of the ketone group would lead to the formation of a chiral alcohol, 1-(4-methylphenoxy)propan-2-ol.
The enantiomers of such chiral compounds can be separated and analyzed using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.gov The absolute configuration of the enantiomers can be determined using techniques like X-ray crystallography of a single enantiomer or by comparing their chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), with known standards or theoretical calculations. mdpi.com Studies on the kinetic resolution of related racemic aryloxy-propan-2-yl acetates using lipases have been performed to obtain enantiomerically pure intermediates. mdpi.com
Computational Chemistry and Theoretical Modeling of 2 Propanone, 1 4 Methylphenoxy
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and stability of 2-Propanone, 1-(4-methylphenoxy)-. DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost.
Theoretical calculations can be employed to determine various electronic properties that govern the molecule's stability and reactivity. Key parameters that can be computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.
Table 1: Hypothetical Electronic Properties of 2-Propanone, 1-(4-methylphenoxy)- from DFT Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |
| Heat of Formation | -150 kJ/mol | Indicates the thermodynamic stability. |
Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
For a flexible molecule like 2-Propanone, 1-(4-methylphenoxy)-, MD simulations can reveal the preferred three-dimensional arrangements (conformers) and the energy barriers between them. The molecule possesses several rotatable bonds, including the C-O-C ether linkage and the C-C bonds in the propanone chain. The rotation around these bonds leads to a complex potential energy surface with multiple local minima corresponding to different stable conformers. By simulating the molecule's motion, it is possible to identify the most populated conformations at a given temperature and understand how the molecule might change its shape in different environments, such as in a solvent or when interacting with a biological target.
MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water) or other molecules of the same kind, one can observe how it interacts with its surroundings. These simulations can quantify the strength of hydrogen bonds, van der Waals forces, and electrostatic interactions, which are crucial for understanding properties like solubility, boiling point, and how the molecule might bind to a receptor. For instance, simulations could show how the carbonyl oxygen acts as a hydrogen bond acceptor.
Prediction of Spectroscopic Properties through Theoretical Methods
Computational methods are widely used to predict various spectroscopic properties, which can be instrumental in identifying and characterizing a compound. Theoretical predictions of spectra can aid in the interpretation of experimental data or even serve as a substitute when experimental data is unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated with good accuracy using DFT methods. acs.org These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared to experimental spectra to confirm the structure of the compound. For 2-Propanone, 1-(4-methylphenoxy)-, theoretical calculations would predict distinct signals for the methyl protons of the p-cresol (B1678582) group, the methylene (B1212753) and methyl protons of the propanone moiety, and the aromatic protons.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations identify the normal modes of vibration and their corresponding frequencies and intensities. For 2-Propanone, 1-(4-methylphenoxy)-, key predicted vibrational modes would include the C=O stretch of the ketone, the C-O-C stretches of the ether, and the aromatic C-H and C=C vibrations.
Table 2: Hypothetical Predicted Spectroscopic Data for 2-Propanone, 1-(4-methylphenoxy)-
| Spectrum | Predicted Feature | Hypothetical Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~205 ppm |
| ¹³C NMR | Aromatic Carbons | 115-160 ppm |
| ¹H NMR | Methylene Protons (-CH₂-) | ~4.5 ppm |
| ¹H NMR | Ketone Methyl Protons (-CH₃) | ~2.2 ppm |
| IR | C=O Stretch | ~1715 cm⁻¹ |
| IR | C-O-C Asymmetric Stretch | ~1240 cm⁻¹ |
Note: These are illustrative values based on known ranges for these functional groups. Precise prediction requires specific quantum chemical calculations.
Computational Studies of Structure-Reactivity and Structure-Property Relationships
Computational chemistry provides a framework for understanding the relationship between a molecule's structure and its chemical reactivity or physical properties. This is often explored through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net
In the context of 2-Propanone, 1-(4-methylphenoxy)-, QSAR studies could be employed to predict its biological activity based on its structural features. nih.gov This involves calculating a variety of molecular descriptors, which are numerical representations of the molecule's physicochemical properties. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters (like molecular volume and surface area), and lipophilicity (like the partition coefficient, logP). By correlating these descriptors with the known activities of a set of similar compounds, a mathematical model can be developed to predict the activity of the target molecule.
Similarly, QSPR models can be used to predict physical properties such as boiling point, solubility, and vapor pressure. These models are built on the principle that the properties of a chemical are determined by its molecular structure. Computational descriptors are used to build a statistical model that can then be used to estimate the properties of new or uncharacterized compounds. For 2-Propanone, 1-(4-methylphenoxy)-, QSPR could provide valuable data for chemical engineering and environmental fate modeling. The development of such models relies on the availability of experimental data for a training set of related molecules.
Synthesis and Investigation of Derivatives and Analogues of 2 Propanone, 1 4 Methylphenoxy
Synthesis of Oxime Derivatives and Related Nitrogenous Compounds
The synthesis of oxime derivatives from the parent ketone, 2-Propanone, 1-(4-methylphenoxy)-, is a common transformation. The general method involves the reaction of the ketone with hydroxylamine (B1172632) or its salts. chemtube3d.com A typical procedure includes refluxing the ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol (B145695). organic-chemistry.org This reaction leads to the formation of the corresponding oxime.
Further derivatization can be achieved through O-alkylation of the newly formed oxime. This is accomplished by reacting the oxime with various alkyl halides to produce oxime ether derivatives. chemtube3d.com The synthetic pathway for these nitrogenous compounds is versatile, allowing for the introduction of diverse functional groups. The characterization of these synthesized molecules is typically performed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR. nih.gov
The synthesis of acetophenone (B1666503) oximes has been reported to sometimes yield a mixture of E/Z geometric isomers. organic-chemistry.org For instance, the synthesis of acetophenone oxime itself was found to produce two isomeric forms in a ratio of approximately 8:1, as determined by 1H-NMR spectroscopy. nih.gov
Table 1: Examples of Synthesized Oxime Derivatives
| Starting Ketone | Reagents | Product | Reference |
|---|---|---|---|
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone | Hydroxylamine hydrochloride | Oxime of the starting ketone | chemtube3d.com |
| Oxime of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone | Various alkyl halides | O-Alkyl substituted oxime ethers | chemtube3d.com |
Synthesis of Hydrazone Derivatives and Studies on Their Advanced Optical Properties
Hydrazone derivatives of 2-Propanone, 1-(4-methylphenoxy)- can be synthesized through the condensation reaction of the ketone with a substituted hydrazine (B178648). A common method involves heating the ketone and the appropriate hydrazine, such as 4-hydrazinylbenzoic acid, in an organic solvent like ethanol under reflux conditions. nih.govrsc.org
Recent research has focused on the synthesis of novel hydrazone derivatives and the investigation of their advanced optical and electronic properties. For instance, halo-pyridinol-based hydrazone derivatives have been synthesized and their optoelectronic behavior studied using quantum chemical calculations. chemmethod.com These theoretical studies, including Density Functional Theory (DFT), help in understanding properties like non-linear optical (NLO) behavior. chemmethod.com
Another study on a hydrazine-hydroxy-pyran-2-one derivative explored its structural, electronic, and optical properties through both experimental techniques and DFT/TD-DFT analyses. uchicago.edu Such investigations are crucial for identifying promising candidates for third-order nonlinear optical applications. uchicago.edu The characterization of these hydrazone derivatives is typically carried out using spectroscopic techniques like UV-Vis, IR, and NMR. nih.gov
Table 2: Research on Hydrazone Derivatives and Their Optical Properties
| Hydrazone Derivative Type | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Halo-pyridinol-based hydrazones | Investigation of optoelectronic behavior using DFT calculations. | One compound (CPMH) showed higher stabilization energy. The synthesized compounds are potential NLO materials. | chemmethod.com |
| Hydrazine-hydroxy-pyran-2-one derivative | Analysis of structural, electronic, and optical properties using SC-XRD, DFT, and TD-DFT. | The compound showed potential as a candidate for third-order nonlinear optical applications. | uchicago.edu |
Preparation of Aromatic Ester Derivatives (e.g., nitrobenzoyl)
The preparation of aromatic ester derivatives from ketones can be achieved through various synthetic routes. While direct esterification of 2-Propanone, 1-(4-methylphenoxy)- with a nitrobenzoyl group is a specific transformation, general methods for the synthesis of related structures like γ-keto esters are well-documented. One such method involves the conjugate addition of primary nitroalkanes to α,β-unsaturated esters in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org
Another relevant synthesis is that of α-nitro ketones, which are valuable intermediates. These can be prepared by the C-acylation of primary nitroalkanes using N-acylbenzotriazoles as the acylating agents. organic-chemistry.org This method is efficient for converting primary nitroalkanes into the corresponding α-nitro ketones. organic-chemistry.org The synthesis of ketones from esters using benzyldiboronates has also been described, showcasing the conversion of esters to ketones, a reaction that can be conceptually reversed for the preparation of esters from ketones. nih.gov A method for synthesizing 2-(4'aminophenoxy) alkanoic acids and their esters involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by a Beckmann Rearrangement and subsequent solvolysis. organic-chemistry.org
Design and Synthesis of Polymeric or Composite Materials Incorporating 4-Methylphenoxy Moieties
The 4-methylphenoxy moiety can be incorporated into various polymeric structures to create materials with specific properties. The synthesis of such polymers can be achieved through several methods.
For example, silphenylene-containing polymers, including polycarbosiloxanes and poly(silyl ether)s, have been synthesized via the catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene (B1337063) with diols. nih.gov This method allows for the creation of polymers with well-defined structures.
Another class of polymers, polyphosphazenes, which are known for their thermal stability, can be synthesized to include phenoxy moieties. raco.cat The synthesis can involve the nucleophilic displacement of nitro groups on a phosphazene core with the hydroxyl groups of bisphenols. raco.cat
Furthermore, amphiphilic homopolymers such as poly(4-(4-bromophenyloxy)styrene) have been synthesized through post-polymerization reactions of poly(4-(1-ethoxyethoxy)styrene). rsc.org This approach allows for the creation of polymers that can self-assemble into various nanostructures. The development of molecularly imprinted polymers (MIPs) offers another avenue for creating specialized materials. A solvent-free mechanochemical synthesis of MIPs has been reported, which involves liquid-assisted grinding. acs.org
Development of Heterocyclic Derivatives (e.g., oxadiazoles, triazoles, pyridazines) with 4-methylphenoxy groups
The core structure of 2-Propanone, 1-(4-methylphenoxy)- can be used as a scaffold for the synthesis of various heterocyclic derivatives.
Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from hydrazide precursors. nih.gov A general route involves the reaction of a hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate, which is then cyclized to the oxadiazole ring. rsc.org Another approach for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of amidoximes with nitriles, which can be catalyzed by PTSA-ZnCl2. organic-chemistry.org Research has also shown the synthesis of 1,2,4-oxadiazole (B8745197) analogs containing a 4-methylphenyl group. nih.govresearchgate.net
Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various multi-step reaction protocols. One common method starts with 4-amino-1,2,4-triazole, which is then converted to a Schiff base and further modified. chemmethod.com A review of synthesis methods for 1,2,3- and 1,2,4-triazoles highlights numerous routes, including the [3+2] cycloaddition of azides with alkynes, and reactions involving aryl diazonium salts. nih.govfrontiersin.org The development of 1,2,3-triazoles linked with a coumarin (B35378) moiety has been achieved via microwave-assisted copper-catalyzed azide-alkyne cycloaddition. nih.gov
Pyridazines: Pyridazine derivatives can be synthesized from γ-keto acids. For instance, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was synthesized through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization of the resulting γ-keto acid with hydrazine hydrate. raco.cat A general synthesis of pyridazines involves the reaction of a 1,4-diketone with hydrazine to form a dihydropyridazine, which is then oxidized to the pyridazine. chemtube3d.comyoutube.com More recent methods include the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org
Structure-Activity Relationship (SAR) Studies on Biological Activities of Derivatives (non-clinical)
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 2-Propanone, 1-(4-methylphenoxy)-, SAR studies can guide the design of new molecules with enhanced or specific biological effects.
An example of SAR studies on a related structural class is the investigation of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine derivatives as inhibitors of LTA(4) hydrolase. organic-chemistry.org These studies revealed that modifications to the phenylphenoxy group, the ethylpyrrolidine moiety, and the linker between them significantly impacted the inhibitory potency.
In another study on flavone (B191248) derivatives, SAR analysis was conducted to evaluate their inhibitory effects on the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-induced RAW 264.7 cells. frontiersin.org This research helped in identifying key structural features responsible for the anti-inflammatory activity of the flavone scaffold. frontiersin.org Although these studies are not on the exact derivatives of 2-Propanone, 1-(4-methylphenoxy)-, the principles of how structural changes affect biological activity are transferable and provide a framework for designing future non-clinical studies on these specific derivatives.
Design and Synthesis of Labeled Analogues for Mechanistic Research (e.g., Deuterated Compounds)
The synthesis of isotopically labeled analogues is essential for mechanistic research, allowing scientists to trace the metabolic fate of a compound.
Deuterated Compounds: The incorporation of deuterium (B1214612) at a specific site in a molecule can be used to study metabolic oxidation by enzymes like aldehyde oxidase. nih.gov One method for preparing deuterated compounds involves the isotopic exchange of dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with deuterated methanol (B129727) (MeOD) to produce Me2NCD(OMe)2, which can then be used as a reagent in synthesis. nih.gov Another strategy for introducing deuterium into an aromatic ring is through the formation of a Grignard or organolithium reagent, followed by quenching with deuterated water. youtube.com
Carbon-Isotope Labeled Compounds: Carbon isotopes such as 11C, 13C, and 14C are used in various research applications, including positron emission tomography (PET) and nuclear magnetic resonance (NMR) spectroscopy. uchicago.eduacs.org A method has been developed for the rapid incorporation of carbon isotopes into the ipso carbon of phenols. acs.org This approach utilizes a [5 + 1] cyclization reaction between a 1,5-dibromo-1,4-pentadiene precursor and a labeled carbonate ester. uchicago.eduacs.org This strategy allows for the synthesis of phenols labeled with 13C and has shown proof-of-concept for labeling with 14C and 11C. uchicago.edu
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym/Abbreviation | CAS Number | Molecular Formula |
|---|---|---|---|
| 2-Propanone, 1-(4-methylphenoxy)- | 1-p-Tolyloxy-propan-2-one | 6698-70-0 | C10H12O2 |
| 1-(4-Methylphenoxy)-2-propanol | C10H14O2 | ||
| Hydroxylamine hydrochloride | 5470-11-1 | H4ClNO | |
| Potassium hydroxide | 1310-58-3 | HKO | |
| Ethanol | 64-17-5 | C2H6O | |
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone | C14H11N3O | ||
| Acetophenone | 98-86-2 | C8H8O | |
| 4-Hydrazinylbenzoic acid | 619-67-0 | C7H8N2O2 | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 6674-22-2 | C9H16N2 |
| N-Acylbenzotriazoles | |||
| Benzyldiboronates | |||
| 2-(4'aminophenoxy) alkanoic acid | |||
| 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | C10H18Si2 | |
| Poly(4-(4-bromophenyloxy)styrene) | PBPOS | ||
| Poly(4-(1-ethoxyethoxy)styrene) | |||
| Carbon disulfide | 75-15-0 | CS2 | |
| p-Toluenesulfonic acid-Zinc chloride | PTSA-ZnCl2 | ||
| 4-Amino-1,2,4-triazole | 584-13-4 | C2H4N4 | |
| o-Cresyl methyl ether | 578-58-5 | C8H10O | |
| Succinic anhydride | 108-30-5 | C4H4O3 | |
| Hydrazine | 302-01-2 | H4N2 | |
| 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | C18H21NO | ||
| Dimethylformamide dimethyl acetal | DMF-DMA | 4637-24-5 | C5H13NO2 |
Advanced Analytical Methodologies for 2 Propanone, 1 4 Methylphenoxy in Research Contexts
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Propanone, 1-(4-methylphenoxy)-, a non-polar compound. pharmaknowledgeforum.com Method development is a systematic process that involves optimizing various parameters to achieve the desired separation and sensitivity. pharmaknowledgeforum.comphenomenex.com
A typical HPLC method for this compound would utilize a reverse-phase (RP) approach, which is well-suited for non-polar analytes. pharmaknowledgeforum.comnih.gov In RP-HPLC, a nonpolar stationary phase, such as C18 or C8, is paired with a polar mobile phase. pharmaknowledgeforum.comphenomenex.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com
For the analysis of ketones like 2-Propanone, 1-(4-methylphenoxy)-, derivatization is often employed to enhance UV detection. researchgate.netsigmaaldrich.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis diode-array detector (DAD). researchgate.net
Key HPLC Method Parameters:
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 25 cm x 4.6 mm, 5 µm | Provides good separation for non-polar compounds. researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Allows for the elution of compounds with a range of polarities. nih.govresearchgate.net |
| Detector | UV-Vis Diode-Array Detector (DAD) | Enables detection at specific wavelengths, often around 360-365 nm for DNPH derivatives. researchgate.netsigmaaldrich.com |
| Flow Rate | 1.0 - 2.0 mL/min | A standard flow rate for analytical HPLC. nih.govsigmaaldrich.com |
| Injection Volume | 5 - 20 µL | A typical volume for injecting the sample onto the column. sigmaaldrich.com |
Validation of the developed HPLC method is essential to ensure its reliability. This process involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For instance, a validated method for a similar compound, hydroxybenzene, demonstrated excellent linearity (r² = 0.9999), high recovery (>99%), and low relative standard deviation (<1%) for intra- and inter-day precision. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajpaonline.com This makes it highly suitable for the trace analysis and purity assessment of volatile compounds like 2-Propanone, 1-(4-methylphenoxy)-. ajrconline.org
In GC-MS analysis, the sample is first vaporized and separated into its individual components in the GC column. ajpaonline.com These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. ajrconline.org
GC-MS is particularly useful for impurity profiling, as it can detect and identify even trace amounts of by-products and contaminants in a sample. researchgate.netnih.gov For example, in the analysis of related ketone compounds, GC-MS has been used to identify numerous impurities, which can then be used as markers to determine the synthesis route of the main compound. mdma.chnih.gov
Typical GC-MS Parameters:
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., VF-200ms) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Ramped temperature program |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
The sensitivity of GC-MS allows for the detection of analytes at very low concentrations, making it an ideal technique for trace analysis. amazonaws.com Furthermore, the high specificity of the mass spectrometer ensures accurate identification of the target compound and any impurities present. actascientific.com
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification technique used to improve the analytical properties of a compound. researchgate.net In the context of analyzing 2-Propanone, 1-(4-methylphenoxy)-, derivatization can be employed to enhance its detectability and improve its separation in both HPLC and GC analysis. researchgate.netresearchgate.net
For HPLC analysis, pre-column derivatization is often used. researchgate.net This involves reacting the analyte with a labeling agent before it is injected into the HPLC system. sigmaaldrich.com As mentioned previously, 2,4-dinitrophenylhydrazine (DNPH) is a common derivatizing reagent for ketones, converting them into DNPH derivatives that have strong UV absorbance, thus enhancing their detection by a UV detector. researchgate.netsigmaaldrich.com
In GC analysis, derivatization is typically used to increase the volatility and thermal stability of polar compounds. ajrconline.org While 2-Propanone, 1-(4-methylphenoxy)- is already relatively volatile, derivatization can be beneficial for related compounds or impurities that may contain polar functional groups. Common derivatization techniques for GC include silylation, alkylation, and acylation, which replace active hydrogens with less polar groups. psu.edu
Common Derivatization Reagents:
| Technique | Reagent | Target Functional Group |
| HPLC (Pre-column) | 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone) |
| GC | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amine |
| GC | Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, Phenols |
The choice of derivatization strategy depends on the specific analytical goals and the nature of the sample matrix. researchgate.net
Impurity Profiling and Identification in Synthetic Batches and Related Compounds
Impurity profiling is the identification and quantification of all potential impurities in a substance. ajrconline.org For 2-Propanone, 1-(4-methylphenoxy)-, this is a critical step in ensuring its quality and understanding its synthesis process. The impurities present in a synthetic batch can provide valuable information about the starting materials, reaction conditions, and potential side reactions that occurred during its production. mdma.chnih.gov
GC-MS is the primary technique used for impurity profiling of volatile compounds like 2-Propanone, 1-(4-methylphenoxy)-. researchgate.netnih.gov By analyzing the total ion chromatogram and the mass spectra of the individual peaks, it is possible to identify and characterize a wide range of impurities. mdma.chnih.gov
In the study of related ketone compounds, such as 1-phenyl-2-propanone (P2P), impurity profiling has been used to differentiate between different synthesis routes. researchgate.netnih.gov Specific impurities, known as "markers," can be indicative of a particular synthetic pathway. mdma.chnih.gov For example, the presence of certain by-products can reveal whether the compound was synthesized via the Leuckart reaction, reductive amination, or other methods. researchgate.net
The identification of impurities is often a complex process that may require the use of reference standards and advanced analytical techniques. spirochem.com In some cases, the impurities may need to be isolated and their structures confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. spirochem.com
Application of Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which combine two or more analytical methods, are invaluable for the analysis of complex mixtures. nih.govsaspublishers.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful hyphenated technique that offers high sensitivity and selectivity, making it well-suited for the analysis of 2-Propanone, 1-(4-methylphenoxy)- in complex matrices. researchgate.netnih.gov
In an LC-MS/MS system, the sample is first separated by HPLC, and the eluting components are then introduced into a tandem mass spectrometer. researchgate.net The first mass spectrometer (MS1) selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for the quantification of the target analyte even in the presence of co-eluting interferences. researchgate.net
LC-MS/MS has been successfully applied to the analysis of a wide range of compounds in various matrices, including pharmaceuticals, environmental samples, and biological fluids. researchgate.netnih.gov For example, a validated LC-MS/MS method for the quantification of propafenone (B51707) and its metabolites in human plasma demonstrated a short chromatographic run time and a wide linear dynamic range. researchgate.net
The use of hyphenated techniques like LC-MS/MS provides a comprehensive approach to the analysis of 2-Propanone, 1-(4-methylphenoxy)-, enabling its detection, quantification, and characterization in even the most challenging samples. nih.govnih.gov
Exploratory Applications and Interdisciplinary Research Involving 2 Propanone, 1 4 Methylphenoxy
Role as a Chemical Intermediate in Complex Organic Synthesis, including Pharmaceutical Building Blocks
2-Propanone, 1-(4-methylphenoxy)- is a key intermediate in the field of organic synthesis, providing a foundational structure for the creation of more intricate molecules. chemicalbook.comorgsyn.org Its utility is particularly notable in the synthesis of pharmaceutical building blocks, which are the molecular fragments used to construct active pharmaceutical ingredients (APIs). mallakchemicals.commdpi.comnih.govevonik.com The reactivity of its ketone group allows for a variety of chemical transformations, making it a versatile tool for medicinal chemists. chemicalbook.com
The development of chiral building blocks is a critical aspect of modern drug discovery, as the stereochemistry of a molecule can significantly impact its efficacy and safety. mdpi.comnih.gov Intermediates like 2-Propanone, 1-(4-methylphenoxy)- can be utilized in stereoselective reactions to produce enantiomerically pure compounds, which are essential for creating targeted and effective pharmaceuticals. mdpi.com
The synthesis of complex, three-dimensional molecules is another area where this compound finds application. The demand for building blocks with high Fsp3 character (a measure of three-dimensionality) is increasing in medicinal chemistry to access novel chemical space and improve the pharmacokinetic properties of drug candidates. whiterose.ac.uk The structural framework of 2-Propanone, 1-(4-methylphenoxy)- can be incorporated into larger, more complex scaffolds, contributing to the development of new therapeutic agents.
Applications in Advanced Materials Science Research (e.g., optical materials, polymer precursors)
The unique chemical structure of 2-Propanone, 1-(4-methylphenoxy)- and its derivatives also lends itself to applications in materials science. For instance, related phenoxy-propanol structures are utilized as specialty intermediates in the synthesis of advanced materials. nbinno.com
One area of interest is the development of polymer precursors. The reactivity of the ketone and the stability of the phenoxy group make it a candidate for incorporation into polymer chains, potentially imparting specific properties such as thermal stability or optical clarity. For example, a related compound, 1-(4-phenoxyphenoxy)-2-propanol, is a key component in the synthesis of heat-resistant epoxy resins. nbinno.com This suggests that derivatives of 2-Propanone, 1-(4-methylphenoxy)- could be explored for similar applications in creating high-performance polymers.
Furthermore, the potential for creating materials with specific optical properties is another avenue of research. The aromatic and ketone functionalities can influence the refractive index and other optical characteristics of a material. While direct research on 2-Propanone, 1-(4-methylphenoxy)- for optical materials is not extensively documented in the provided results, the use of similar building blocks in the synthesis of liquid crystal materials points to the potential for its derivatives in this field. nbinno.com
Utilization as a Building Block in Agrochemical Research and Development
In the realm of agrochemical research, 2-Propanone, 1-(4-methylphenoxy)- and its derivatives have shown significant promise, particularly in the development of new fungicides and herbicides. nih.govresearchgate.net The core structure of this compound can be found in various molecules designed to protect crops from diseases and pests.
Research has demonstrated that derivatives of phenoxy ketones exhibit potent antifungal activity against a range of phytopathogenic fungi. nih.gov For example, a series of acetophenone (B1666503) derivatives, which share structural similarities with 2-Propanone, 1-(4-methylphenoxy)-, have been synthesized and shown to have significant fungicidal effects. nih.gov The modification of the core structure allows for the fine-tuning of activity against specific pathogens.
Similarly, in the development of herbicides, cyclic keto-enol derivatives containing a phenyl ring have been identified as inhibitors of acetyl-coenzyme A carboxylase (ACCase), a crucial enzyme in plants. nih.gov This inhibition leads to the disruption of fatty acid synthesis and ultimately, plant death. The 4-methylphenoxy group of 2-Propanone, 1-(4-methylphenoxy)- can be a key component in designing such herbicidal compounds. Studies on related structures have shown that substitutions on the phenyl ring can significantly influence the herbicidal efficacy and spectrum of weeds controlled. nih.gov
The synthesis of novel fungicides often involves the reaction of intermediates like 2-Propanone, 1-(4-methylphenoxy)- with other chemical moieties to create compounds with enhanced activity and systemic properties in plants. researchgate.netresearchgate.net For instance, the reaction of substituted 3-(oxiranyl)pyridines with phenols has led to the development of potent fungicidal 1-(3-pyridyl)ethan-1-ols. researchgate.net This highlights the role of phenoxy-containing intermediates in generating new agrochemical candidates.
Studies on Biological Relevance of Derivatives at a Molecular Level (e.g., enzyme inhibition, receptor binding, antioxidant activity, anti-inflammatory, analgesic in vitro/animal models to elucidate mechanisms)
Derivatives of 2-Propanone, 1-(4-methylphenoxy)- have been the subject of various studies to understand their biological activities at the molecular level, revealing potential therapeutic applications.
Enzyme Inhibition: A significant area of investigation is the ability of these derivatives to inhibit specific enzymes. As mentioned in the agrochemical context, derivatives can act as inhibitors of acetyl-coenzyme A carboxylase (ACCase). nih.gov In a therapeutic context, the inhibition of enzymes like cyclooxygenase (COX) is a key mechanism for anti-inflammatory and analgesic drugs. nih.gov Studies on Michael adducts derived from ketones have shown encouraging COX-1 and COX-2 inhibition. nih.gov
Antioxidant Activity: The phenolic component of 2-Propanone, 1-(4-methylphenoxy)- suggests that its derivatives could possess antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals. foodsciencejournal.comnih.govpsu.edumdpi.com Various studies on plant extracts rich in phenolic compounds, including those extracted with acetone (B3395972), have demonstrated significant antioxidant activity through assays like DPPH and ABTS radical scavenging. foodsciencejournal.comnih.govpsu.edu
Anti-inflammatory Activity: The potential for anti-inflammatory activity is a major focus of research. Derivatives of benzylidene acetone oxime have shown significant in vivo anti-inflammatory effects in models like the carrageenan-induced rat paw edema test. researchgate.net The mechanism often involves the inhibition of inflammatory mediators. nih.gov For instance, methyl derivatives of flavanone (B1672756) have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in stimulated macrophages. nih.gov
Analgesic Activity: The analgesic potential of derivatives is often linked to their anti-inflammatory properties. dovepress.com In vivo studies using models like the acetic acid-induced writhing test and the hot plate test have demonstrated the analgesic effects of various compounds. nih.govdovepress.com For example, certain Michael adducts have shown good results in these models, suggesting centrally acting analgesic properties. nih.gov Similarly, some 4-acetyl-4-phenylpiperidine (B1606740) derivatives have been evaluated for their analgesic activity. researchgate.net The mechanism can involve the inhibition of pain mediators and transmission. dovepress.com
Table 1: Investigated Biological Activities of 2-Propanone, 1-(4-methylphenoxy)- Derivatives and Related Compounds
| Biological Activity | Key Findings | Model System | Reference(s) |
|---|---|---|---|
| Enzyme Inhibition | Inhibition of acetyl-coenzyme A carboxylase (ACCase). | In vitro assay | nih.gov |
| Inhibition of cyclooxygenase (COX-1 and COX-2). | In vitro assay | nih.gov | |
| Antioxidant Activity | Scavenging of DPPH and ABTS radicals. | In vitro assays | foodsciencejournal.com, nih.gov, psu.edu |
| Anti-inflammatory Activity | Reduction of paw edema. | Carrageenan-induced rat paw edema model | researchgate.net |
| Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | LPS-stimulated macrophages (RAW264.7 cells) | nih.gov | |
| Analgesic Activity | Reduction in writhing response. | Acetic acid-induced writhing test in mice | nih.gov, dovepress.com |
| Increased pain threshold. | Hot plate test in mice | dovepress.com |
Environmental Transformation and Degradation Pathways of 2 Propanone, 1 4 Methylphenoxy
Photolytic Degradation Studies under Environmental Conditions
Photolytic degradation, or photodegradation, is a process where light energy, particularly in the ultraviolet (UV) spectrum, breaks down chemical compounds. For organic molecules like 2-Propanone, 1-(4-methylphenoxy)-, this process can be a significant pathway for transformation in the atmosphere and surface waters.
The rate of atmospheric photolysis can be estimated using structure-activity relationship (SAR) models. For instance, the US EPA's AOPWIN™ (Atmospheric Oxidation Program for Windows) predicts the rate constant for the reaction of a chemical with hydroxyl radicals. Based on the structure of 2-Propanone, 1-(4-methylphenoxy)-, the estimated atmospheric half-life is expected to be on the order of hours to a few days, indicating that it is unlikely to persist in the atmosphere for long periods or undergo long-range transport.
The photolytic degradation in aqueous environments is more complex, influenced by factors such as water clarity, depth, and the presence of other substances that can act as photosensitizers or quenchers. The primary photochemical processes for a compound like 2-Propanone, 1-(4-methylphenoxy)- would likely involve the cleavage of the ether bond or reactions involving the ketone group.
Table 1: Predicted Photolytic Degradation Products of 2-Propanone, 1-(4-methylphenoxy)-
| Precursor Compound | Predicted Photodegradation Products | Environmental Compartment |
| 2-Propanone, 1-(4-methylphenoxy)- | 4-Methylphenol (p-cresol) | Water/Soil |
| Acetone (B3395972) | Water/Soil | |
| Hydroxylated derivatives of the aromatic ring | Water/Soil |
It is important to note that these are predicted products, and their actual formation and subsequent degradation would require experimental verification.
Biodegradation Pathways and Microbial Metabolism in Environmental Systems
Biodegradation is a critical process for the removal of organic compounds from the environment, mediated by microorganisms such as bacteria and fungi. The structure of 2-Propanone, 1-(4-methylphenoxy)- suggests that it is likely susceptible to microbial attack, although the rate of degradation can vary significantly depending on environmental conditions and the microbial populations present.
Research on the biodegradation of phenoxyalkanoic acid herbicides, which share the phenoxy functional group, has shown that the initial step often involves the cleavage of the ether linkage. For example, studies on the bacterial metabolism of 4-chloro-2-methylphenoxyacetate have demonstrated the cleavage of the side chain to form the corresponding phenol (B47542) and glyoxylate. nih.gov A similar initial step could be hypothesized for 2-Propanone, 1-(4-methylphenoxy)-, leading to the formation of 4-methylphenol and acetone.
Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of aromatic compounds is generally slower. The initial steps might still involve the cleavage of the ether bond. The subsequent degradation of the aromatic ring would proceed through reductive pathways, eventually leading to the formation of methane (B114726) and carbon dioxide in methanogenic environments.
Table 2: Key Microbial Genera Potentially Involved in the Biodegradation of Aromatic Ethers and Ketones
| Microbial Genus | Relevant Metabolic Capability |
| Pseudomonas | Degradation of a wide range of aromatic compounds, including phenoxy herbicides. nih.gov |
| Rhodococcus | Known for its diverse metabolic pathways for degrading xenobiotics. |
| Arthrobacter | Commonly found in soil and capable of degrading various organic pollutants. |
| Gordonia | Capable of propane (B168953) and acetone metabolism. nih.gov |
The rate of biodegradation is influenced by factors such as temperature, pH, oxygen availability, and the presence of other organic matter which can serve as a primary substrate for microbial growth (co-metabolism).
Chemical Hydrolysis and Oxidation Studies
Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. For 2-Propanone, 1-(4-methylphenoxy)-, the ether linkage is the most likely site for hydrolysis. However, aryl ethers are generally stable to hydrolysis under neutral pH conditions typical of most natural waters. The rate of hydrolysis can be significantly increased under strongly acidic or basic conditions, but these are not common in the environment. Therefore, chemical hydrolysis is generally considered a slow degradation pathway for this type of compound in the environment.
Chemical oxidation in the environment can occur through reactions with strong oxidants such as ozone or hydroxyl radicals, as discussed in the context of photolytic degradation. In soil and water, reactions with manganese oxides or other mineral surfaces could also contribute to the transformation of the compound, although these processes are likely to be slow compared to biological degradation.
Environmental Fate Modeling and Prediction
In the absence of extensive experimental data, environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate its partitioning between air, water, soil, and sediment.
For 2-Propanone, 1-(4-methylphenoxy)-, its predicted properties suggest that it will have low volatility and moderate to low water solubility. The octanol-water partition coefficient (Kow) can be estimated to be in a range that indicates a potential for sorption to organic matter in soil and sediment.
Table 3: Predicted Environmental Fate Parameters for 2-Propanone, 1-(4-methylphenoxy)- (Illustrative)
| Parameter | Predicted Value/Behavior | Implication |
| Atmospheric Half-life | Hours to a few days | Low potential for long-range atmospheric transport. |
| Soil Biodegradation Half-life | Weeks to months | Moderate persistence in soil, dependent on conditions. |
| Water Biodegradation Half-life | Weeks to months | Moderate persistence in water, dependent on conditions. |
| Log Kow | ~2-3 (Estimated) | Moderate sorption to soil organic carbon and sediment. |
| Overall Persistence (Pov) | Low to Moderate | Not expected to be a highly persistent chemical. |
These predictions are based on the compound's structure and data from analogous chemicals and should be confirmed with experimental studies for a definitive environmental risk assessment.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Propanone, 1-(4-methylphenoxy)-, and how can reaction conditions be optimized?
- Methodology : Synthesis of aryl-substituted propanones typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, 1-(4-methoxyphenyl)-propanone derivatives are synthesized via ketone-functionalized intermediates using methoxybenzene and acetyl chloride in the presence of Lewis acids like AlCl₃ . For 1-(4-methylphenoxy)- derivatives, analogous routes may require substituting the methoxy group with methylphenoxy. Optimization should focus on solvent polarity (e.g., dichloromethane), temperature control (0–25°C), and catalyst stoichiometry to minimize side reactions. Validate purity using HPLC with reverse-phase columns (e.g., Newcrom R1) and mobile phases like acetonitrile/water .
Q. How can thermodynamic properties (e.g., boiling point, enthalpy of vaporization) be determined experimentally for this compound?
- Methodology : Use differential scanning calorimetry (DSC) for enthalpy measurements and gas chromatography coupled with mass spectrometry (GC-MS) for boiling point determination. Reference NIST data for structurally similar compounds (e.g., 2-Propanone, 1-(4-methoxyphenyl)-, Tboil = 418.2 K ). Computational methods like COSMO-RS can predict properties if experimental data are unavailable, but validate with empirical results.
Q. What spectroscopic techniques are most effective for characterizing 2-Propanone, 1-(4-methylphenoxy)-?
- Methodology :
- NMR : <sup>1</sup>H NMR to identify aromatic protons (δ 6.8–7.2 ppm for para-substituted phenyl groups) and ketone carbonyl (δ ~2.1 ppm for CH3CO) .
- IR : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and ether C-O-C at ~1250 cm⁻¹ .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C10H12O2, MW ~164.2 g/mol for analogs ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for aryl-substituted propanones?
- Methodology : Cross-validate outliers (e.g., boiling points >2σ from mean ) using multiple techniques:
- Experimental replication with controlled conditions (e.g., inert atmosphere).
- Computational validation via Gaussian software for gas-phase thermodynamics.
- Compare with structurally related compounds (e.g., 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, MW 180.20 g/mol ).
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated stability testing : Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks. Monitor degradation via LC-MS.
- Kinetic analysis : Use Arrhenius plots to predict shelf life. For analogs like 2-(4-ethylphenyl)propanoic acid, oxidative degradation pathways are documented .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodology :
- Synthesize derivatives with modified substituents (e.g., replacing methylphenoxy with ethoxyphenyl).
- Screen for anti-inflammatory activity using COX-2 inhibition assays, referencing protocols for 2-(4-ethylphenyl)propanoic acid .
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.
Q. What advanced chromatographic methods are suitable for separating enantiomers or diastereomers of this compound?
- Methodology : Use chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases (e.g., hexane/isopropanol). For analogs like 2-Propanone, 1-(dihydro-2(3H)-furanylidene)-, enantiomeric resolution requires optimized flow rates (0.5–1.0 mL/min) and UV detection at 254 nm .
Data Interpretation & Validation
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?
- Methodology :
- Re-examine computational parameters (e.g., basis sets in DFT calculations).
- Validate with orthogonal Compare predicted vs. experimental LogP values (e.g., LogP = -0.0465 for 2-Propanone, 1-(acetyloxy)- ).
- Use consensus models (e.g., EPI Suite) for properties like aqueous solubility.
Q. What safety protocols are critical for handling 2-Propanone, 1-(4-methylphenoxy)- in laboratory settings?
- Methodology :
- Follow RIFM safety guidelines for ketones: Use fume hoods, nitrile gloves, and eye protection .
- Refer to SDS of analogs (e.g., 1-methoxy-2-propanol acetate ) for spill management and disposal.
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H12O2 (analog) | |
| Boiling Point (Analog) | 418.2 K | |
| HPLC Retention Time | ~8.2 min (Newcrom R1 column) | |
| LogP (Predicted) | 1.2–1.8 | Computational |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
